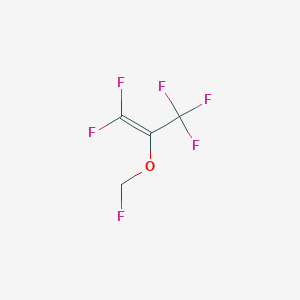

Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether

Descripción general

Descripción

Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether is a haloalkene compound known for its nephrotoxic effects in rats. It is a degradation product of the volatile anesthetic sevoflurane, formed under certain conditions in anesthesia machines . This compound has garnered attention due to its potential toxicological effects and its role in scientific research.

Métodos De Preparación

Análisis De Reacciones Químicas

Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether undergoes various chemical reactions, including defluorination and bioactivation . Common reagents used in these reactions include potassium fluoride and other strong bases . The major products formed from these reactions are typically fluorinated intermediates and degradation products, which can further undergo metabolic transformations in biological systems .

Aplicaciones Científicas De Investigación

This compound is primarily studied for its nephrotoxic effects in animal models. Research has shown that it causes rapid changes in kidney gene expression, providing insights into mechanisms of toxicity and potential biomarkers for nephrotoxicity . Additionally, it is used in studies involving mass spectrometry to evaluate its effects on urine protein excretion . Its role as a degradation product of sevoflurane also makes it relevant in anesthesiology research, particularly in understanding the safety and side effects of anesthetic agents .

Mecanismo De Acción

The nephrotoxic effects of fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether are mediated through its bioactivation in the kidneys. The compound undergoes metabolic transformations that lead to the formation of reactive intermediates, which can cause cellular damage and changes in gene expression . The exact molecular targets and pathways involved in its toxicity are still under investigation, but it is known to affect various genes associated with apoptosis, oxidative stress, and inflammatory responses .

Comparación Con Compuestos Similares

Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether is similar to other haloalkene compounds, such as sevoflurane and its degradation products . its unique structure and specific nephrotoxic effects distinguish it from other related compounds. Similar compounds include hexafluoroisopropanol and other fluorinated ethers, which also exhibit various degrees of toxicity and metabolic activity .

Actividad Biológica

Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether (FDVE), commonly referred to as Compound A, is a significant degradation product of the inhalational anesthetic sevoflurane. Its biological activity, particularly its nephrotoxic effects in animal models, has garnered considerable attention in toxicological research. This article aims to provide a comprehensive overview of the biological activity of FDVE, focusing on its metabolic pathways, nephrotoxicity, and relevant case studies.

Chemical Structure and Properties

FDVE is classified as a haloalkene due to the presence of halogen and alkene functional groups. Its chemical structure allows it to participate in various biochemical reactions, particularly those involving glutathione conjugation.

Metabolic Pathways

FDVE undergoes complex metabolic processes primarily in the kidneys. Key metabolic pathways include:

- Glutathione Conjugation : FDVE rapidly conjugates with glutathione both spontaneously and through enzymatic catalysis. This process is crucial for detoxification and influences its nephrotoxic potential.

- Beta-Lyase Pathway : The bioactivation of FDVE via renal cysteine conjugate beta-lyase has been implicated in its nephrotoxic effects. This pathway leads to the formation of potentially harmful metabolites .

Nephrotoxicity

Research indicates that FDVE exhibits significant nephrotoxicity in rats, with studies demonstrating both acute and chronic effects on renal function. The following points summarize key findings:

- Gene Expression Changes : A study evaluated gene expression profiles in the kidneys of rats exposed to FDVE. Results indicated significant upregulation of genes associated with apoptosis, oxidative stress, and inflammatory responses at 24 hours post-exposure. Notably, 517 genes were differentially expressed, highlighting the compound's impact on renal cellular processes .

- Histological Changes : Histological examinations revealed necrosis and tubular damage at 24 hours post-administration, with signs of regeneration observed at 72 hours. This suggests a biphasic response where initial damage is followed by recovery .

- Diuresis : Rats treated with FDVE exhibited increased urine output initially, indicating acute kidney injury. However, normalization of urine output was noted after 72 hours, correlating with tissue repair processes .

Case Studies

Several case studies have investigated the nephrotoxic effects of FDVE:

- Acute Toxicity Assessment : In a controlled study, male Fischer 344 rats were administered a nephrotoxic dose of FDVE (0.25 mmol/kg). The study assessed urine output and kidney histology at various time points (24h and 72h), confirming acute nephrotoxicity followed by regenerative changes .

- Metabolic Profiling : Another investigation focused on the metabolic fate of FDVE in vivo. It was found that pretreatment with (aminooxy)acetic acid reduced the formation of toxic metabolites, suggesting that targeting specific metabolic pathways could mitigate toxicity .

Summary Table of Biological Activity

| Parameter | Observation |

|---|---|

| Primary Source | Degradation product of sevoflurane |

| Main Toxicity | Nephrotoxicity in rats |

| Key Metabolic Pathways | Glutathione conjugation; Beta-lyase pathway |

| Gene Expression Changes | Upregulation of apoptosis and oxidative stress genes |

| Histological Findings | Necrosis at 24h; regeneration at 72h |

| Diuresis | Increased urine output initially |

Propiedades

IUPAC Name |

1,1,3,3,3-pentafluoro-2-(fluoromethoxy)prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F6O/c5-1-11-2(3(6)7)4(8,9)10/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMCHRPIQINOPJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(OC(=C(F)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10973690 | |

| Record name | Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10973690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58109-34-5 | |

| Record name | 1,1,3,3,3-Pentafluoro-2-(fluoromethoxy)-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58109-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058109345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10973690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3,3-pentafluoro-2-(fluoromethoxy)prop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1,3,3-PENTAFLUOROISOPROPENYL FLUOROMETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4ONY53P0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.